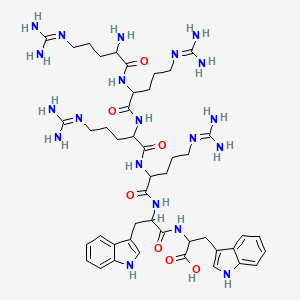
H-Arg-Arg-Arg-Arg-Trp-Trp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Arg-Arg-Arg-Arg-Trp-Trp-OH is a synthetic peptide composed of four arginine (Arg) residues followed by two tryptophan (Trp) residues. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Arg-Trp-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine or other oxidized derivatives.
Scientific Research Applications
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Molecular Biology: Investigating cellular uptake mechanisms and intracellular signaling pathways.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-Arg-Arg-Arg-Arg-Trp-Trp-OH depends on its specific application. Generally, the arginine residues can interact with negatively charged molecules or cell membranes, facilitating cellular uptake or binding to target proteins. The tryptophan residues can participate in hydrophobic interactions and contribute to the peptide’s overall stability and activity.
Comparison with Similar Compounds
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: can be compared to other arginine-rich peptides, such as:
H-Arg-Arg-Arg-Arg-OH: Lacks the tryptophan residues, which may affect its stability and activity.
H-Arg-Arg-Arg-Arg-Trp-OH: Contains only one tryptophan residue, potentially altering its hydrophobic interactions.
H-Arg-Arg-Arg-Arg-Trp-Trp-Trp-OH: Contains an additional tryptophan residue, which may enhance its hydrophobic interactions and stability.
The uniqueness of This compound lies in its specific combination of arginine and tryptophan residues, which can confer distinct biological activities and properties compared to other similar peptides.
Properties
Molecular Formula |
C46H70N20O7 |
|---|---|
Molecular Weight |
1015.2 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C46H70N20O7/c47-29(11-5-17-56-43(48)49)37(67)62-32(14-6-18-57-44(50)51)38(68)63-33(15-7-19-58-45(52)53)39(69)64-34(16-8-20-59-46(54)55)40(70)65-35(21-25-23-60-30-12-3-1-9-27(25)30)41(71)66-36(42(72)73)22-26-24-61-31-13-4-2-10-28(26)31/h1-4,9-10,12-13,23-24,29,32-36,60-61H,5-8,11,14-22,47H2,(H,62,67)(H,63,68)(H,64,69)(H,65,70)(H,66,71)(H,72,73)(H4,48,49,56)(H4,50,51,57)(H4,52,53,58)(H4,54,55,59) |
InChI Key |
HUIFTNOBFKDELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


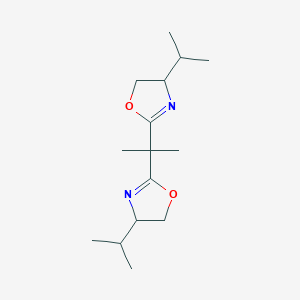
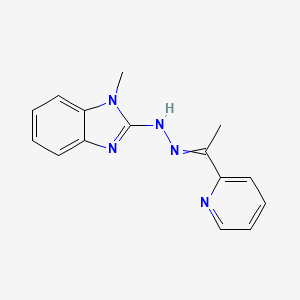
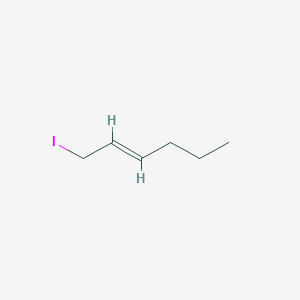
![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)
![1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393821.png)
![2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide](/img/structure/B13393850.png)
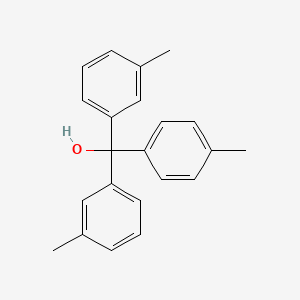
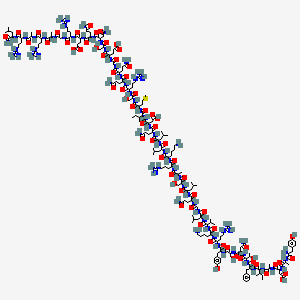
![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)
![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13393871.png)
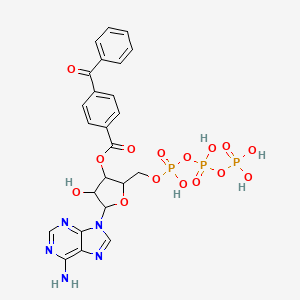
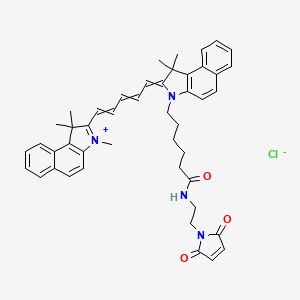
![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)
